3-(N-methyl4-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide
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Description
3-(N-methyl4-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H20N2O3S3 and its molecular weight is 420.56. The purity is usually 95%.
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Scientific Research Applications
Imaging Applications
- The study by Kuikka et al. (1996) evaluated the iodine-123 labelled ligand [123I]NNC 13-8241 as a probe for in vivo imaging of benzodiazepine receptor sites in the human brain using single-photon emission tomography (SPET). This research underscores the potential of specific chemical compounds for brain imaging and receptor mapping, highlighting the importance of structural and functional analogs in developing diagnostic tools (Kuikka et al., 1996).
Pharmacokinetics and Metabolism
- The disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, were characterized by Renzulli et al. (2011) in humans. This study illustrates how understanding the metabolism and disposition of chemical compounds is crucial for the development of therapeutic agents, especially for treating insomnia (Renzulli et al., 2011).
Therapeutic Efficacy and Safety
- Clinical trials conducted by Nasarre et al. (1992) on the antimycotic sertaconazole demonstrated its therapeutic efficacy and safety in the treatment of Pityriasis versicolor. Such studies provide evidence for the clinical utility of novel compounds in treating specific diseases, underscoring the compound's high antifungal activity and safety profile (Nasarre et al., 1992).
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S3/c1-14-5-7-16(8-6-14)27(23,24)21(2)17-10-13-26-18(17)19(22)20-11-9-15-4-3-12-25-15/h3-8,10,12-13H,9,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAJSCDXEFWXHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.